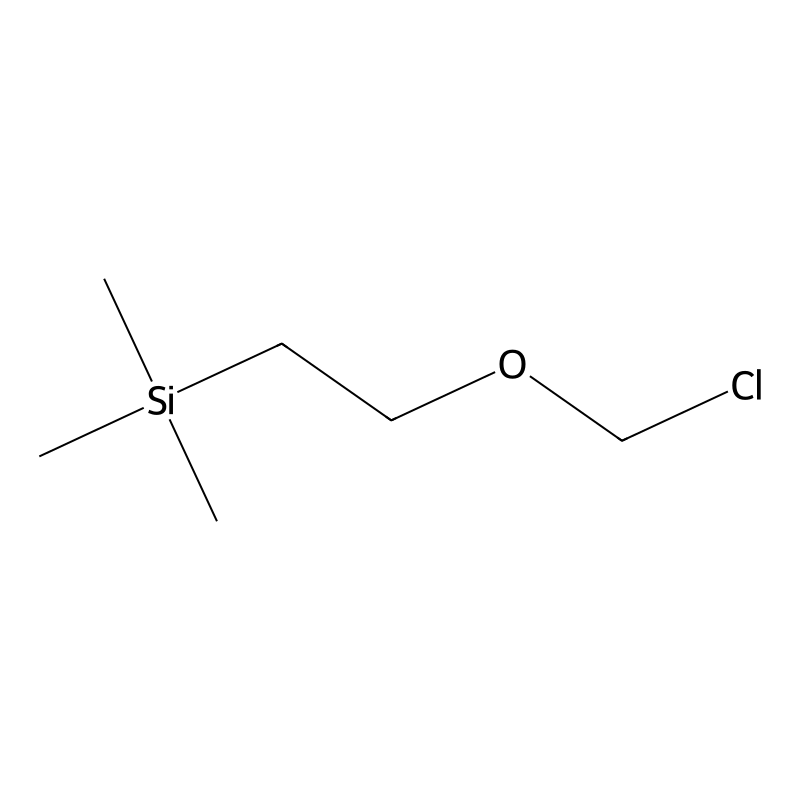

2-(Trimethylsilyl)ethoxymethyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is a specialized alkylating agent primarily utilized for the robust protection of alcohols, amines, and heterocyclic nitrogen atoms (such as indoles and pyrroles) as SEM ethers or aminals. By combining the chemical stability of an acetal with the fluoride-lability of a silane, SEM-Cl provides a highly resilient protecting group that withstands aggressive basic, nucleophilic, and organometallic conditions. From a procurement and process chemistry standpoint, SEM-Cl is prioritized in complex multi-step syntheses, active pharmaceutical ingredient (API) development, and natural product scale-up where late-stage, acid-free deprotection is mandatory to preserve delicate molecular architectures [1].

Substituting SEM-Cl with cheaper alternatives like Methoxymethyl chloride (MOM-Cl) or standard silyl chlorides (TMS-Cl, TBS-Cl) frequently leads to critical process failures. MOM-Cl requires harsh Brønsted acidic conditions (such as TFA or 6M HCl) for cleavage, which routinely degrades acid-sensitive moieties like epoxides, acetals, or macrolactones, resulting in unacceptable yield losses during late-stage deprotection. Furthermore, MOM-Cl poses severe occupational hazards due to the endemic presence of bis(chloromethyl) ether (BCME), a highly regulated, volatile Class 1 carcinogen, severely complicating industrial scale-up. Conversely, while standard silyl ethers avoid these toxicity issues, they lack the robust stability of the SEM group under strong basic, Grignard, or organolithium conditions, rendering them unsuitable for multi-step sequences requiring aggressive nucleophilic transformations [1].

Superior Late-Stage Deprotection Yields in Acid-Sensitive Substrates

In the synthesis of complex, acid-sensitive intermediates, the choice of protecting group dictates final step viability. SEM ethers can be cleaved quantitatively using fluoride sources such as TBAF under mild conditions, whereas MOM ethers require strong acids. For highly functionalized substrates, TBAF-mediated SEM cleavage routinely achieves >90% yields at room temperature. In direct contrast, subjecting the same acid-sensitive frameworks to the TFA or HCl conditions required for MOM deprotection often results in extensive substrate degradation, with yields frequently dropping below 50% [1]. This orthogonal cleavage profile justifies the higher upfront procurement cost of SEM-Cl by preventing catastrophic yield losses at the most valuable stage of synthesis.

| Evidence Dimension | Late-stage deprotection yield for acid-sensitive substrates |

| Target Compound Data | >90% yield (TBAF, 20°C, neutral/mild conditions) |

| Comparator Or Baseline | MOM-Cl (requires TFA/HCl, often <50% yield due to degradation) |

| Quantified Difference | >40% absolute yield improvement during final deprotection |

| Conditions | Complex API/natural product synthesis with acid-labile functional groups |

Buyers should prioritize SEM-Cl when the target molecule contains acid-labile moieties that would be destroyed by the harsh cleavage conditions required for cheaper MOM or MEM groups.

High-Yield C-2 Lithiation Directing Effects in Indoles and Pyrroles

SEM-Cl is not merely a passive protecting group; it actively facilitates downstream functionalization. When applied to indoles, pyrroles, and imidazoles, the N-SEM group acts as a powerful directing group for C-2 lithiation. Studies demonstrate that N-SEM protected indoles undergo C-2 lithiation with n-BuLi/TMEDA followed by electrophilic quenching to afford functionalized products in 70-85% yields [1]. Comparatively, standard N-alkyl or N-aryl protections offer poor directing ability, leading to complex mixtures, competing ring metalations, or requiring significantly more forcing conditions to achieve even moderate yields.

| Evidence Dimension | Regioselective C-2 functionalization yield |

| Target Compound Data | 70-85% yield (N-SEM directed lithiation) |

| Comparator Or Baseline | N-alkyl/N-aryl baselines (poor directing ability, mixed regioselectivity) |

| Quantified Difference | Consistent >70% isolated yield of pure C-2 functionalized heterocycles |

| Conditions | n-BuLi/TMEDA, THF, followed by electrophilic quench |

For pharmaceutical process chemists functionalizing heterocycles, SEM-Cl provides a dual-purpose solution: robust N-protection combined with precise regiocontrol for subsequent C-C bond formation.

Elimination of Highly Carcinogenic Volatile Impurities for Scale-Up

A critical procurement differentiator for SEM-Cl is its safety profile compared to its closest structural analog, MOM-Cl. Commercial MOM-Cl is notoriously contaminated with bis(chloromethyl) ether (BCME), an extremely potent, volatile OSHA-regulated human carcinogen. The presence of BCME necessitates stringent engineering controls, specialized containment, and rigorous regulatory reporting during scale-up. SEM-Cl, by virtue of its distinct synthetic origin and structure, entirely avoids the BCME impurity pathway [1]. This allows facilities to perform robust acetal-type protections without triggering the severe EHS (Environment, Health, and Safety) compliance burdens and operational bottlenecks associated with MOM-Cl.

| Evidence Dimension | Presence of regulated volatile carcinogen (BCME) |

| Target Compound Data | 0 ppm (BCME pathway absent) |

| Comparator Or Baseline | MOM-Cl (endemic BCME contamination) |

| Quantified Difference | Complete elimination of BCME-related EHS compliance requirements |

| Conditions | Industrial scale-up and bulk material handling |

Procurement and EHS teams mandate SEM-Cl over MOM-Cl to avoid the extreme regulatory scrutiny, specialized infrastructure, and operator risks associated with handling BCME-contaminated reagents.

Late-Stage API Synthesis with Acid-Labile Moieties

SEM-Cl is the reagent of choice for protecting hydroxyl or amine groups in complex pharmaceutical intermediates (such as macrolides, peptides, or highly oxygenated natural products) where the final deprotection must occur under mild, neutral fluoride conditions (e.g., TBAF) to preserve acetals, epoxides, or other acid-sensitive groups [1].

Regioselective Functionalization of Indoles and Pyrroles

In medicinal chemistry programs targeting novel heterocyclic scaffolds, SEM-Cl is utilized to protect the acidic N-H while simultaneously directing strong bases (e.g., n-BuLi) to the adjacent C-2 position, enabling high-yield, regioselective cross-coupling or alkylation without competing side reactions [2].

Process Chemistry Scale-Up Requiring Acetal-Like Stability

For industrial routes requiring a protecting group that survives strong Grignard reagents, organolithiums, or aggressive basic hydrolysis, SEM-Cl is procured as a safer, BCME-free alternative to MOM-Cl that maintains the necessary chemical resilience while dramatically lowering EHS compliance barriers [3].

References

- [1] Wuts, P. G. M. 'Greene's Protective Groups in Organic Synthesis.' John Wiley & Sons, 5th Edition (2014).

- [2] Muchowski, J. M., & Solas, D. R. 'Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety.' Journal of Organic Chemistry, 49(1), 203-205 (1984).

- [3] Anderson, N. G. 'Practical Process Research and Development - A Guide for Organic Chemists.' Academic Press, 2nd Edition (2012).

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (97.83%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (10.87%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive